5-Amino-2-methylohenylboronic acid,pinacol ester
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Overview
Description
5-Amino-2-methylphenylboronic acid pinacol ester: (MFCD05663859) is a boronic acid derivative with the molecular formula C13H20BNO2 and a molecular weight of 233.114 g/mol . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methylphenylboronic acid pinacol ester typically involves the reaction of 5-Amino-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form boronic acids or borates.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry:
- Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
- Acts as a building block in the synthesis of complex organic molecules.
Biology:
- Utilized in the development of boron-containing drugs.
- Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine:
- Explored for its role in the synthesis of pharmaceutical intermediates.
- Studied for its potential therapeutic applications due to its boronic acid moiety.
Industry:
- Employed in the manufacture of fine chemicals and advanced materials.
- Used in the production of polymers and other boron-containing compounds .
Mechanism of Action
The mechanism of action of 5-Amino-2-methylphenylboronic acid pinacol ester involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The compound’s boronic acid group can also interact with biological molecules, making it useful in medicinal chemistry .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Aminophenylboronic acid
- 2-Methylphenylboronic acid
Comparison:
- Phenylboronic acid: Lacks the amino and methyl groups, making it less versatile in certain reactions.
- 4-Aminophenylboronic acid: Similar amino functionality but lacks the methyl group, affecting its reactivity.
- 2-Methylphenylboronic acid: Contains the methyl group but lacks the amino group, limiting its applications in biological systems.
Uniqueness: 5-Amino-2-methylphenylboronic acid pinacol ester is unique due to the presence of both amino and methyl groups, which enhance its reactivity and versatility in various chemical and biological applications .
Properties
Molecular Formula |
C13H22BNO3 |
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Molecular Weight |
251.13 g/mol |
IUPAC Name |
(5-amino-2-methylphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C13H22BNO3/c1-9-6-7-10(15)8-11(9)14(17)18-13(4,5)12(2,3)16/h6-8,16-17H,15H2,1-5H3 |
InChI Key |
UNGSBFZNGVKJLJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)C)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
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